Propanenitrile, 3-(10-undecenyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanenitrile, 3-(10-undecenyloxy)- can be synthesized through several methods. One common approach involves the reaction of 10-undecen-1-ol with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions . This reaction results in the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of propanenitrile, 3-(10-undecenyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-(10-undecenyloxy)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
Propanenitrile, 3-(10-undecenyloxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of propanenitrile, 3-(10-undecenyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles . This reactivity makes it useful in modifying biological molecules and materials .
Comparison with Similar Compounds
Propionitrile (Propanenitrile): A simpler nitrile with a shorter aliphatic chain.
Butyronitrile: Another nitrile with a slightly longer chain than propionitrile.
Aminopropionitrile: A nitrile with an amino group, making it more reactive in certain conditions.
Uniqueness: Propanenitrile, 3-(10-undecenyloxy)- is unique due to its long aliphatic chain and the presence of an undecenyloxy group, which imparts specific chemical properties and reactivity . This makes it suitable for specialized applications in various fields.
Properties
CAS No. |
63095-34-1 |
---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
3-undec-10-enoxypropanenitrile |
InChI |
InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15/h2H,1,3-11,13-14H2 |
InChI Key |
AWVSLVUVZWTQDK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOCCC#N |
Origin of Product |
United States |
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